N-Methyl-N-[2-[[[2-[(2-oxo-2,3-dihydro-1H-indol-5-YL)amino]-5-trifluoromethylpyrimidin-4-YL]amino]methyl]phenyl]methanesulfonamide is a complex organic compound with the molecular formula C22H22F3N5O2S. It features a sulfonamide group, which is significant in medicinal chemistry due to its broad biological activities. The compound has a molecular weight of approximately 506.5 g/mol and includes multiple functional groups that contribute to its reactivity and biological properties .
The chemical reactivity of this compound can be attributed to its functional groups:
These properties make the compound versatile for further modifications in synthetic organic chemistry.
Research indicates that N-Methyl-N-[2-[[[2-[(2-oxo-2,3-dihydro-1H-indol-5-YL)amino]-5-trifluoromethylpyrimidin-4-YL]amino]methyl]phenyl]methanesulfonamide exhibits significant biological activity, particularly as an inhibitor in various biochemical pathways. Its structure suggests potential applications in oncology and other therapeutic areas due to its ability to interact with specific enzymes or receptors involved in disease processes .
Several synthetic routes can be employed to produce N-Methyl-N-[2-[[[2-[(2-oxo-2,3-dihydro-1H-indol-5-YL)amino]-5-trifluoromethylpyrimidin-4-YL]amino]methyl]phenyl]methanesulfonamide:
Each step requires careful control of conditions to ensure high yield and purity of the final product .
This compound has potential applications in:
The unique structure allows it to be explored for various therapeutic applications, particularly in cancer treatment and other metabolic disorders.
Studies on the interactions of N-Methyl-N-[2-[[[2-[(2-oxo-2,3-dihydro-1H-indol-5-YL)amino]-5-trifluoromethylpyrimidin-4-YL]amino]methyl]phenyl]methanesulfonamide with biological targets have shown promising results. It appears to inhibit specific kinases or enzymes involved in cellular signaling pathways, which could lead to altered cell proliferation or survival rates. Further studies are needed to elucidate the precise mechanisms of action and potential off-target effects .
Several compounds share structural similarities with N-Methyl-N-[2-[[[2-[(2-oxo-2,3-dihydro-1H-indol-5-YL)amino]-5-trifluoromethylpyrimidin-4-YL]amino]methyl]phenyl]methanesulfonamide. Here are a few notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Compound A | Indole and sulfonamide groups | Known for anti-cancer properties |
Compound B | Pyrimidine derivatives | Exhibits antiviral activity |
Compound C | Similar indole structure | Potent kinase inhibitor |
These compounds highlight the unique combination of indole and pyrimidine structures found in N-Methyl-N-[2-[[[2-[(2-oxo-2,3-dihydro-1H-indol-5-YL)amino]-5-trifluoromethylpyrimidin-4-YL]amino]methyl]phenyl]methanesulfonamide, which may confer distinct biological activities not observed in others.
Acute Toxic;Irritant